Isoquercetin

Descripción

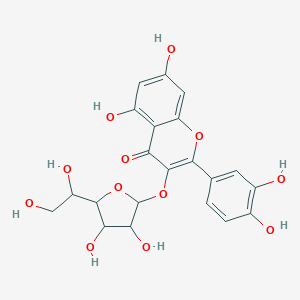

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSQVDMCBVZWGM-QSOFNFLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-35-9 | |

| Record name | Quercetin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quercetin-3-o-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PC637T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 242 °C | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Comparative Bioavailability and Absorption of Isoquercetin and Quercetin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin, a prominent dietary flavonoid, has garnered significant scientific interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, its clinical utility is often hampered by poor bioavailability when administered in its aglycone form. This technical guide provides an in-depth analysis of the comparative bioavailability and absorption of quercetin versus its glycosidic form, isoquercetin (quercetin-3-O-glucoside). Through a review of key preclinical and clinical findings, this document elucidates the mechanisms of absorption, presents comparative pharmacokinetic data, and details the experimental protocols used in pivotal studies. The evidence strongly indicates that this compound exhibits superior bioavailability, offering a more effective means of delivering quercetin systemically.

Introduction

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a polyphenolic compound ubiquitously found in fruits, vegetables, and grains. While in vitro studies have demonstrated its potent biological activities, translating these effects in vivo has been challenging due to its low water solubility and extensive first-pass metabolism. In nature, quercetin predominantly exists as glycosides, with this compound being one of the most common forms. The sugar moiety in this compound significantly alters its physicochemical properties, leading to a profound impact on its absorption and bioavailability.[1] Understanding these differences is critical for the development of effective quercetin-based therapeutics and dietary supplements.

Mechanisms of Absorption and Metabolism

The structural difference between quercetin and this compound dictates their distinct pathways of absorption in the gastrointestinal tract.

This compound (Quercetin-3-O-glucoside): this compound is primarily absorbed in the small intestine. Its absorption is a multi-step process:

-

Enzymatic Hydrolysis: At the brush border of intestinal epithelial cells (enterocytes), the enzyme lactase-phlorizin hydrolase (LPH) hydrolyzes the glycosidic bond of this compound, releasing quercetin aglycone.[2]

-

Aglycone Absorption: The liberated quercetin aglycone, being more lipophilic, is then absorbed into the enterocyte, primarily via passive diffusion.

-

Active Transport: A minor pathway involves the transport of intact this compound into the enterocyte via the sodium-dependent glucose transporter 1 (SGLT1). Once inside the cell, cytosolic β-glucosidases hydrolyze it to quercetin.

-

Metabolism: Following absorption into the enterocyte, quercetin undergoes extensive phase II metabolism (glucuronidation and sulfation) and is subsequently transported into the bloodstream.

Quercetin Aglycone: The absorption of quercetin aglycone is less efficient. It can be absorbed to a small extent in the stomach, with the primary site of absorption being the small intestine through passive diffusion.[3] A significant portion of ingested quercetin aglycone passes to the colon, where it is metabolized by the gut microbiota.

Signaling Pathway for Absorption

Comparative Bioavailability and Pharmacokinetics

The enhanced absorption mechanism of this compound translates to significantly improved bioavailability compared to quercetin aglycone. This is reflected in key pharmacokinetic parameters.

Quantitative Data Summary

The following tables summarize the pharmacokinetic data from comparative studies in animal models.

Table 1: Pharmacokinetic Parameters of Quercetin and Isoquercitrin after Oral Administration in Rats

| Compound Administered | Analyte Measured | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC0-t (mg/L*min) |

| Quercetin | Quercetin | 50 | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 |

| Isoquercitrin | Quercetin | 50 | 7.15 ± 3.42 | 60.0 ± 26.8 | 2212.7 ± 914.1 |

| Isoquercitrin | Isoquercitrin | 50 | 0.05 ± 0.02 | 102.0 ± 49.2 | 11.2 ± 6.9 |

Data adapted from a study in Sprague-Dawley rats.[4] Values are presented as mean ± SD (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve.

Table 2: Relative Bioavailability of Quercetin from Different Forms in Pigs

| Compound Administered | Dose (µmol/kg) | Relative Bioavailability (%) |

| Quercetin Aglycone | 148 | 100 |

| Quercetin-3-O-glucoside (Isoquercitrin) | 148 | 148 |

| Quercetin Aglycone | 29.6 | 100 |

| Quercetin-3-O-glucoside (Isoquercitrin) | 29.6 | 167 |

Data adapted from a study in pigs.[5] Relative bioavailability is calculated with quercetin aglycone as the reference.

These data collectively demonstrate that while the peak concentration of quercetin in plasma may be similar after administration of either form, this compound leads to a more sustained presence and higher overall exposure. Studies consistently report that oral administration of this compound results in two- to five-fold higher levels of quercetin metabolites in tissues compared to quercetin aglycone administration.[6][7]

Experimental Protocols

The following sections detail the methodologies employed in a representative pharmacokinetic study comparing quercetin and this compound.

A. Animal Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of quercetin and isoquercitrin following oral administration in rats.

Experimental Design:

-

Animals: Male Sprague-Dawley rats.

-

Housing: Standard conditions (22–26 °C; 40–60% relative humidity; 12 h light/dark cycle) with ad libitum access to food and water. Animals are fasted for 12 hours prior to dosing.

-

Groups: Rats are randomly divided into groups (n=5 per group) to receive either quercetin or isoquercitrin.

-

Administration: A single dose of 50 mg/kg of the respective compound is administered via oral gavage.

-

Blood Sampling: Blood samples (approximately 150 µL) are collected from the retro-orbital plexus into heparinized tubes at predose (0) and at 0.083, 0.167, 0.5, 0.75, 1, 1.5, 2, 3, 5, 8, 12, and 24 hours post-administration.[8]

-

Sample Processing: Plasma is separated by centrifugation (e.g., 13,000 rpm for 5 min at 4°C) and stored at -80°C until analysis.[8]

B. Sample Preparation and Bioanalysis

Objective: To quantify the concentrations of quercetin and its metabolites in plasma samples.

Methodology:

-

Protein Precipitation: To 50 µL of plasma, an internal standard is added, followed by 100 µL of acetonitrile to precipitate plasma proteins.[8]

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant is transferred to an autosampler vial for analysis.

-

Analytical Method: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system is used for the separation and quantification of the analytes.[9][10]

-

Chromatographic Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used.[3]

-

Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is commonly employed.[3]

-

Detection: Mass spectrometry is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for specific quantification of quercetin and its metabolites.

-

Experimental Workflow Diagram

Conclusion and Implications

The evidence presented in this technical guide unequivocally demonstrates the superior bioavailability of this compound compared to its aglycone form, quercetin. The enzymatic hydrolysis of this compound at the intestinal brush border facilitates a more efficient absorption of the resulting quercetin aglycone. This leads to higher plasma and tissue concentrations of quercetin metabolites, suggesting that this compound is a more effective vehicle for systemic quercetin delivery.

For researchers and drug development professionals, these findings have significant implications:

-

Formulation Development: Formulations utilizing this compound or other highly bioavailable quercetin glycosides are likely to be more efficacious than those based on quercetin aglycone.

-

Dose Selection: The enhanced bioavailability of this compound may allow for lower therapeutic doses, potentially reducing the risk of adverse effects.

-

Clinical Trial Design: When investigating the therapeutic effects of quercetin, the choice of the quercetin form is a critical variable that must be carefully considered in the study design.

Future research should continue to explore the pharmacokinetics of different quercetin glycosides and the impact of formulation technologies on their bioavailability to further optimize the therapeutic potential of this promising flavonoid.

References

- 1. Isoquercitrin: pharmacology, toxicology, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacokinetic-study-of-rutin-and-quercetin-in-rats-after-oral-administration-of-total-flavones-of-mulberry-leaf-extract - Ask this paper | Bohrium [bohrium.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. peerj.com [peerj.com]

- 5. The bioavailability of quercetin in pigs depends on the glycoside moiety and on dietary factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoquercitrin provides better bioavailability than quercetin: comparison of quercetin metabolites in body tissue and brain sections after six days administration of isoquercitrin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats [frontiersin.org]

- 9. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma postconsumption of applesauce enriched with apple peel and onion - PubMed [pubmed.ncbi.nlm.nih.gov]

What are the natural sources of Isoquercetin

- 1. Metabolic profiling of tyrosine kinase inhibitor nintedanib using metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nintedanib 13C,D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 3. clinivex.com [clinivex.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Nintedanib-13C,d3 I CAS#: I inhibitor for VEGFR1/2/3, FGFR1/2/3 and PDGFRα/β I InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacological Effects of Isoquercetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercetin, a flavonoid glycoside of quercetin, has garnered significant attention in the scientific community for its wide array of pharmacological activities. Possessing superior bioavailability compared to its aglycone parent compound, quercetin, this compound presents a promising therapeutic agent for a variety of pathological conditions. This technical guide provides an in-depth overview of the in vivo pharmacological effects of this compound, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and anti-cancer properties. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in several in vivo models of neurological disorders, including Alzheimer's disease and cerebral ischemia.

Alzheimer's Disease Model

In a colchicine-induced rat model of Alzheimer's disease, this compound treatment has been shown to improve cognitive function, as assessed by the Morris water maze test. The treatment leads to a significant up-regulation in latency and transfer latency time compared to untreated Alzheimer's disease model groups[1].

Experimental Protocol: Colchicine-Induced Alzheimer's Disease in Rats and Morris Water Maze

-

Animal Model: Male Wistar rats are typically used. Alzheimer's disease is induced by a single intracerebroventricular injection of colchicine.

-

Treatment: this compound is administered orally (gavage) in a dose-dependent manner.

-

Cognitive Assessment (Morris Water Maze):

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure: Rats are trained over several days to find the hidden platform from different starting positions. Parameters measured include escape latency (time to find the platform) and path length.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention[2].

-

Quantitative Data: Neuroprotective Effects in Alzheimer's Disease Model

| Parameter | Alzheimer's Disease Model (Colchicine) | This compound Treated | Effect of this compound | Citation |

| Cognitive Function (Morris Water Maze) | ||||

| Escape Latency | Increased | Significantly Decreased | Improved learning and memory | |

| Time in Target Quadrant (Probe Trial) | Decreased | Significantly Increased | Enhanced memory retention | |

| Biochemical Markers (Brain Tissue) | ||||

| Aβ-peptide | Increased | Significantly Reduced | Reduced amyloid pathology | [1] |

| Protein Carbonyl | Increased | Significantly Reduced | Decreased oxidative damage | |

| Brain-Derived Neurotrophic Factor (BDNF) | Decreased | Enhanced Production | Promoted neuronal survival | [1] |

| Acetylcholinesterase (AChE) | Decreased | Enhanced Production | Improved cholinergic function | [1] |

| Inflammatory Cytokines (Brain Tissue) | ||||

| TNF-α, IL-1β, IL-6 | Increased | Significantly Reduced (P<0.001) | Attenuated neuroinflammation | |

| Antioxidant Status (Brain Tissue) | ||||

| Malondialdehyde (MDA) | Increased | Significantly Reduced (dose-dependent) | Reduced lipid peroxidation | |

| Superoxide Dismutase (SOD) | Decreased | Increased Activity | Enhanced antioxidant defense | |

| Catalase (CAT) | Decreased | Increased Activity | Enhanced antioxidant defense | |

| Glutathione (GSH) | Decreased | Increased Levels | Enhanced antioxidant defense |

Cerebral Ischemia Model

In a rat model of transient focal cerebral ischemia, induced by middle cerebral artery occlusion (MCAO), this compound has been shown to exert significant neuroprotective effects. Treatment with this compound reduces neurological deficit scores and infarct volume[3][4].

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal ischemia. After a defined period (e.g., 2 hours), the filament is withdrawn to allow reperfusion.

-

Treatment: this compound is administered, for example, by oral gavage at doses of 5, 10, and 20 mg/kg/day for four consecutive days, starting after the ischemic insult[3].

-

Outcome Assessment:

-

Neurological Deficit Score: A graded scoring system is used to evaluate motor and sensory deficits.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains unstained (white)[4][5].

-

Apoptosis Assessment: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on brain tissue sections to detect apoptotic cells[6].

-

Quantitative Data: Neuroprotective Effects in Cerebral Ischemia Model

| Parameter | MCAO Model (Vehicle) | this compound Treated (10-20 mg/kg) | Effect of this compound | Citation | | --- | --- | --- | --- | | Neurological Deficit Score | High | Significantly Decreased | Improved neurological function |[3] | | Infarct Volume | Large | Significantly Decreased | Reduced ischemic brain injury |[3] | | Inflammatory Cytokines (Plasma & Brain) | | | | | | TNF-α, IL-1β, IL-6 | Increased | Significantly Decreased | Attenuated post-ischemic inflammation |[3][7] | | Apoptosis Markers (Brain Tissue) | | | | | | TUNEL-positive cells | Increased | Significantly Decreased | Inhibited neuronal apoptosis |[6] | | Caspase-3 expression | Increased | Significantly Inhibited | Reduced apoptotic signaling |[6] |

Signaling Pathways in Neuroprotection

This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways.

-

ERK1/2-Nrf2 Pathway: this compound activates the ERK1/2 pathway, leading to the nuclear translocation of Nrf2. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, upregulating the expression of protective enzymes.

-

cAMP/PKA/I-κB/NF-κB Pathway: In the context of cerebral ischemia, this compound promotes the activation of the cAMP/PKA pathway, which in turn inhibits the I-κB/NF-κB signaling cascade. This leads to a reduction in the expression of pro-inflammatory cytokines[3][8].

Anti-Cancer Effects

This compound has demonstrated promising anti-tumor activity in various in vivo cancer models, including colon, liver, and pancreatic cancer.

Xenograft Models

In nude mice bearing xenografts of human cancer cells, this compound treatment has been shown to inhibit tumor growth.

Experimental Protocol: Xenograft Tumor Model in Mice

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Procedure: Human cancer cells (e.g., colon, liver, or pancreatic cancer cell lines) are subcutaneously or orthotopically injected into the mice to establish tumors.

-

Treatment: Once tumors reach a palpable size, this compound is administered, for example, by daily gavage[9][10].

-

Outcome Assessment:

-

Tumor Volume: Tumor dimensions are measured regularly with calipers and volume is calculated.

-

Tumor Weight: At the end of the study, tumors are excised and weighed.

-

Apoptosis Assessment: TUNEL assay or immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) can be performed on tumor tissue sections[9].

-

Quantitative Data: Anti-Cancer Effects in Xenograft Models

| Cancer Type | Animal Model | This compound Treatment | Key Findings | Citation |

| Colon Cancer | Nude mice with HT-29 xenografts | Gavage, daily for one week | Impaired tumor growth and vascularization; ~65% fewer blood vessels than untreated | [9][10] |

| Liver Cancer | Nude mice with HepG2 xenografts | Not specified | Significantly inhibited transplanted liver tumor growth | [11][12] |

| Pancreatic Cancer | Nude mice with pancreatic cancer xenografts | Dietary supplementation | Attenuated the growth of orthotopically transplanted xenografts | [13] |

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of this compound are attributed to its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

-

MAPK Pathway: this compound has been shown to inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38, in liver cancer cells. This inhibition leads to a reduction in cancer cell proliferation[1][11].

-

Wnt/β-catenin Pathway: this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is often deregulated in cancers such as colon cancer. By inhibiting this pathway, this compound can suppress cancer cell growth[8].

Conclusion

The in vivo evidence strongly supports the therapeutic potential of this compound across a spectrum of diseases, underpinned by its potent neuroprotective, anti-inflammatory, antioxidant, and anti-cancer activities. Its favorable bioavailability profile further enhances its appeal as a clinical candidate. The data and experimental frameworks presented in this guide are intended to facilitate further research and development of this compound-based therapeutics. Future studies should focus on elucidating more detailed molecular mechanisms, conducting comprehensive pharmacokinetic and pharmacodynamic profiling, and ultimately, translating these promising preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Improves Inflammatory Response in Rats Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isoquercitrin Suppresses Colon Cancer Cell Growth in Vitro by Targeting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Antitumor effect of this compound on tissue vasohibin expression and colon cancer vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoquercitrin induces apoptosis and autophagy in hepatocellular carcinoma cells via AMPK/mTOR/p70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptotic Mechanisms of Quercetin in Liver Cancer: Recent Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]

Isoquercetin signaling pathways in inflammatory response

An In-Depth Technical Guide to Isoquercetin Signaling Pathways in the Inflammatory Response

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (quercetin-3-glucoside) is a flavonoid glycoside found abundantly in various plants, including fruits, vegetables, and medicinal herbs. It is a precursor to the more widely studied aglycone, quercetin, but possesses superior bioavailability.[1] this compound has garnered significant attention for its potent anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for therapeutic development.[2][3] The inflammatory process is a complex biological response involving a cascade of signaling events that, when dysregulated, contributes to numerous chronic diseases. This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways at the core of this response.

This technical guide provides an in-depth exploration of the primary signaling pathways targeted by this compound in the context of inflammation. It includes summaries of quantitative data, detailed experimental protocols for studying these effects, and pathway diagrams for visualization.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[4][5]

This compound is a potent inhibitor of this pathway. It has been shown to suppress the activation of TLR4 and inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[2][4][6]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of inflammation. They are activated by various extracellular stimuli and regulate the synthesis of inflammatory cytokines like TNF-α and IL-6.[7] Dysregulation of MAPK signaling is a hallmark of many inflammatory diseases.

This compound and its aglycone, quercetin, have been demonstrated to suppress inflammatory responses by inhibiting the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[8][9][10]

NLRP3 Inflammasome Pathway

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune system. Upon activation by various stimuli, including reactive oxygen species (ROS), the NLRP3 inflammasome assembles and activates caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms.[11][12]

This compound and its derivatives have been shown to suppress the activation of the NLRP3 inflammasome.[11][13] This inhibitory action reduces the maturation and secretion of IL-1β, a key cytokine in many inflammatory conditions.[11][14]

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous antioxidant and cytoprotective enzymes (e.g., HO-1, NQO1). This pathway has a reciprocal inhibitory relationship with NF-κB, and its activation is considered anti-inflammatory.[6]

This compound is a known activator of the Nrf2 pathway. By promoting Nrf2 nuclear translocation, it enhances the cellular antioxidant capacity, which in turn helps to quell inflammation by reducing oxidative stress and inhibiting NF-κB signaling.[6][15]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its aglycone, quercetin, on various inflammatory markers and pathways as reported in the literature.

Table 1: In Vitro Effects of this compound/Quercetin on Inflammatory Markers

| Compound | Cell Model | Stimulant | Concentration(s) | Effect | Reference(s) |

| This compound | Rat Peritoneal Macrophages | LPS | 100 µM | 48% inhibition of NO production | [16] |

| Quercetin | Rat Peritoneal Macrophages | LPS | 100 µM | 66% inhibition of NO production | [16] |

| Quercetin | BV2 Mouse Microglial Cells | LPS | 10 µM | More potent than this compound at inhibiting NO | [16] |

| This compound | PC12 Cells | LPS (100 ng/mL) | Dose-dependent | Significant reduction in IL-1β, IL-6, IL-8, TNF-α | [3] |

| Quercetin | RAW264.7 Cells | LPS (1 µg/mL) | 5, 10, 20 µM | Dose-dependent reduction in TNF-α, IL-6, IL-1β | [17] |

| Quercetin | Human PBMCs | - | 1-50 µM | Dose-dependent decrease in TNF-α gene expression | [18][19][20] |

| This compound | OGD/R-exposed neurons | OGD/R | 40, 80 µg/mL | Significant decrease in C5aR1 mRNA expression | [21] |

Table 2: Antioxidant Activity of this compound

| Assay | Compound | IC₅₀ Value (µM) | Comments | Reference(s) |

| Superoxide (•O₂⁻) Scavenging | This compound | 78.16 ± 4.83 | Stronger activity than quercitrin | [4] |

| DPPH Scavenging | Compound 1 (related flavonoid) | 24.19 ± 0.07 | Strong antioxidant activity | [7] |

Key Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment for Inflammatory Response

This protocol describes the stimulation of macrophages to induce an inflammatory response and treatment with this compound.

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Procedure:

-

Seed RAW264.7 cells into 6-well plates at a density of 3 x 10⁵ cells/well and allow them to adhere for 12-24 hours at 37°C in a 5% CO₂ incubator.[17][22]

-

Prepare stock solutions of this compound in DMSO. Dilute to final working concentrations (e.g., 5, 10, 20 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.[17]

-

Pre-treat the cells with the various concentrations of this compound for 1-2 hours.[16][17]

-

Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and an LPS-only control.[17]

-

Incubate the cells for the desired period (e.g., 6 hours for protein analysis, 24 hours for cytokine secretion).[17]

-

After incubation, collect the cell culture supernatant for ELISA and lyse the cells for Western Blot or qPCR analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Materials: Commercial ELISA kit for the target cytokine (e.g., Human TNF-α ELISA Kit), microplate reader.

-

Procedure (based on a typical sandwich ELISA kit): [5][23][24]

-

Prepare all reagents, standards, and samples as instructed by the kit manufacturer.[24]

-

Add 100 µL of standards and collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.

-

Incubate for the specified time (e.g., 2 hours) at room temperature.

-

Aspirate the liquid from each well and wash the plate 3-4 times with the provided Wash Buffer.[24]

-

Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Repeat the wash step.

-

Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) solution to each well. Incubate for 30 minutes at room temperature.

-

Repeat the wash step.

-

Add 100 µL of TMB Substrate solution to each well. Incubate in the dark for 15-30 minutes, or until color develops.

-

Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes.[24]

-

Calculate the cytokine concentrations in the samples by plotting a standard curve of the known standards.

-

Western Blot for Signaling Protein Analysis

This protocol is used to detect the levels of total and phosphorylated proteins (e.g., p-p38, p-IκBα) in cell lysates to assess pathway activation.

-

Materials: Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary and secondary antibodies.

-

-

Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[28]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p38, anti-p38, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of pro-inflammatory genes.

-

Materials: RNA extraction kit (e.g., TRIzol), cDNA synthesis kit, SYBR Green qPCR Master Mix, specific primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., β-actin or GAPDH).

-

-

RNA Extraction: Lyse the treated cells using TRIzol reagent and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate by combining SYBR Green Master Mix, forward and reverse primers (final concentration ~0.2-0.5 µM), and the diluted cDNA template.

-

Thermocycling: Perform the qPCR using a real-time PCR system with typical cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of denaturation at 95°C for 10 seconds and annealing/extension at 60°C for 30 seconds.[17]

-

Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[30]

-

References

- 1. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Effects of this compound: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound attenuates oxidative stress and neuronal apoptosis after ischemia/reperfusion injury via Nrf2-mediated inhibition of the NOX4/ROS/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Quercetin and Isoquercitrin’s Anti-Heart Failure Activity via MAPK Inflammatory Pathway and Caspase Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-apoptotic effect of quercetin: intervention in the JNK- and ERK-mediated apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of quercetin in NLRP3-associated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound upregulates antioxidant genes, suppresses inflammatory cytokines and regulates AMPK pathway in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound as an Anti-Covid-19 Medication: A Potential to Realize - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. This compound Improves Inflammatory Response in Rats Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. novamedline.com [novamedline.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Western blot protocol | Abcam [abcam.com]

- 26. bio-rad.com [bio-rad.com]

- 27. docs.abcam.com [docs.abcam.com]

- 28. origene.com [origene.com]

- 29. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 30. Quercetin manipulates the expression of genes involved in the reactive oxygen species (ROS) process in chicken heterophils - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Isoquercetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of isoquercetin (quercetin-3-O-glucoside), a flavonoid glycoside of significant interest in pharmaceutical research. The document details the evolution of isolation protocols, from early 20th-century methods to modern chromatographic techniques. Quantitative data on yield and purity from various sources and methods are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound, including PI3K/Akt, MAPK, and NF-kB, are illustrated through detailed diagrams to elucidate its mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Introduction

This compound, a glycosidic form of the flavonol quercetin, is a ubiquitously distributed phytochemical found in a wide variety of fruits, vegetables, and medicinal plants. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, have positioned it as a molecule of significant interest for therapeutic development. Understanding the journey of its discovery and the evolution of its isolation is crucial for appreciating the technological advancements in natural product chemistry and for the continued exploration of its therapeutic potential.

Historical Perspective: The Discovery and First Isolation of this compound

The discovery of this compound is intrinsically linked to the broader history of flavonoid research. The late 19th and early 20th centuries saw pioneering work by chemists like A.G. Perkin, who extensively studied natural coloring matters, including quercetin and its various glycosidic forms. While a singular "discovery" paper for this compound is not definitively cited, Perkin's work on quercetin glycosides from various plant sources laid the foundation for its identification.

One of the earliest detailed accounts of the isolation and identification of what is now known as this compound can be traced back to the mid-20th century. A notable publication by Byron L. Williams and Simon H. Wender in 1952 detailed the isolation of isoquercitrin (an alternative name for this compound) from grapes. This work provided a clear experimental protocol that exemplifies the techniques of the era.

Early isolation methods were laborious and relied on classical chemical principles of extraction, precipitation, and crystallization, often with limited tools for purification and structural elucidation. The advent of paper chromatography in the mid-20th century revolutionized the separation of closely related flavonoid glycosides and was a critical tool in the definitive identification of this compound.

Experimental Protocols for this compound Isolation

The methodologies for isolating this compound have evolved significantly over time, from classical solvent-based extractions to sophisticated chromatographic techniques. This section details a historical protocol from the mid-20th century and a representative modern protocol.

Historical Isolation Protocol: Based on Williams and Wender (1952) from Grapes

This protocol is an interpretation of the methods described for the isolation of isoquercitrin from grapes in the early 1950s.

Objective: To isolate isoquercitrin from grape tissue.

Materials:

-

Grape tissue (e.g., Concord grapes)

-

Ethanol (95%)

-

Lead acetate solution (basic)

-

Hydrogen sulfide (gas)

-

Ethyl acetate

-

Filter paper for chromatography (e.g., Whatman No. 1)

-

Chromatography developing solvents:

-

n-butanol:acetic acid:water (4:1:5 v/v/v)

-

15% acetic acid in water

-

-

UV lamp for visualization

Methodology:

-

Extraction:

-

Macerate fresh grape tissue with 95% ethanol.

-

Filter the extract to remove solid plant material.

-

Concentrate the ethanolic extract under reduced pressure.

-

-

Clarification (Lead Precipitation):

-

To the concentrated extract, add a solution of basic lead acetate to precipitate tannins and other impurities.

-

Filter to remove the precipitate.

-

Bubble hydrogen sulfide gas through the filtrate to precipitate excess lead as lead sulfide.

-

Filter to remove the lead sulfide precipitate.

-

-

Solvent Partitioning:

-

Extract the clarified aqueous solution repeatedly with ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain a crude isoquercitrin-containing residue.

-

-

Purification by Paper Chromatography:

-

Dissolve the crude residue in a small amount of ethanol.

-

Apply the solution as a band onto large sheets of Whatman No. 1 filter paper.

-

Develop the chromatograms using a butanol:acetic acid:water solvent system.

-

After development, air-dry the chromatograms and visualize the bands under a UV lamp. Isoquercitrin will appear as a dark absorbing band.

-

Excise the band corresponding to isoquercitrin.

-

Elute the compound from the paper strips using 95% ethanol.

-

Concentrate the ethanolic eluate to obtain purified isoquercitrin.

-

-

Crystallization and Identification:

-

The purified isoquercitrin can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

-

Identification at the time was confirmed by co-chromatography with an authentic sample, melting point determination, and UV spectral analysis.

-

Logical Workflow for Historical Isolation

Modern Isolation Protocol: High-Performance Counter-Current Chromatography (HPCCC)

This protocol is a representative modern method for the efficient isolation of this compound.

Objective: To isolate this compound from a plant extract with high purity and yield.

Materials:

-

Dried plant material (e.g., leaves of Toona sinensis)

-

Ethanol (95%)

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water (deionized)

-

HPCCC instrument

-

HPLC system for purity analysis

Methodology:

-

Extraction:

-

Extract the powdered plant material with 95% ethanol using maceration or sonication.

-

Filter and concentrate the extract under reduced pressure to obtain a crude ethanol extract.

-

-

Pre-purification by Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of n-hexane, ethyl acetate, methanol, and water.

-

Perform liquid-liquid extraction to remove non-polar impurities into the n-hexane phase.

-

Separate the ethyl acetate and methanol/water phases. The this compound will be enriched in the more polar phases.

-

Further partition the polar phases with ethyl acetate and water to concentrate the this compound in the ethyl acetate fraction.

-

Evaporate the solvent to yield a pre-purified extract.

-

-

HPCCC Separation:

-

Prepare a two-phase solvent system, for example, ethyl acetate-water.

-

Equilibrate the HPCCC column with the stationary phase.

-

Dissolve the pre-purified extract in a mixture of the stationary and mobile phases and inject it into the HPCCC system.

-

Elute with the mobile phase at a defined flow rate.

-

Collect fractions based on the UV chromatogram.

-

-

Purity Analysis and Final Processing:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the fractions containing high-purity this compound.

-

Evaporate the solvent to obtain the final purified this compound.

-

Modern Isolation Workflow

A Comprehensive Technical Guide to the Biosynthesis of Isoquercetin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquercetin (quercetin-3-O-β-D-glucoside), a vital flavonoid glycoside, exhibits a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-proliferative effects. Its enhanced bioavailability compared to its aglycone, quercetin, makes it a compound of significant interest for therapeutic applications. This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, detailing the enzymatic pathway, regulatory mechanisms, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Flavonoids are a diverse class of plant secondary metabolites synthesized through the phenylpropanoid pathway.[1] Among them, flavonols like quercetin and its glycosides are ubiquitous in the plant kingdom and are recognized for their health-promoting properties.[2] this compound, a primary glucoside of quercetin, is naturally found in numerous fruits and vegetables.[3] The glycosylation of quercetin to this compound is a critical modification that enhances its water solubility, stability, and bioavailability, thereby augmenting its therapeutic potential.[4][5] Understanding the intricate biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the metabolic engineering of crops with enhanced nutritional and medicinal value.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and culminates in the specific glycosylation of quercetin. The pathway can be broadly divided into three major stages:

-

Phenylpropanoid Pathway: The synthesis of p-coumaroyl-CoA from phenylalanine.

-

Flavonoid Core Biosynthesis: The formation of the flavonol, quercetin.

-

Glycosylation: The final attachment of a glucose moiety to quercetin to form this compound.

The key enzymes involved in this pathway are often organized into multi-enzyme complexes, believed to be localized to the endoplasmic reticulum, which facilitates efficient substrate channeling.[6][7]

From Phenylalanine to p-Coumaroyl-CoA

The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[8]

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[9]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[7][8]

Formation of the Quercetin Aglycone

p-Coumaroyl-CoA serves as the entry point into the flavonoid-specific pathway. The formation of the quercetin backbone involves the following enzymatic steps:

-

Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7][8]

-

Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.[8]

-

Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to dihydrokaempferol.[6][10]

-

Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol to produce dihydroquercetin.[10]

-

Flavonol Synthase (FLS): This enzyme catalyzes the desaturation of dihydroquercetin to form the flavonol, quercetin.[8]

Glycosylation: The Final Step to this compound

The conversion of quercetin to this compound is mediated by a specific UDP-dependent glycosyltransferase (UGT).

-

UDP-glycosyltransferase (UGT): These enzymes transfer a glucose moiety from UDP-glucose to the 3-hydroxyl group of quercetin, forming this compound (quercetin-3-O-glucoside).[11][12] In Arabidopsis thaliana, UGT73B1 and UGT73B2 are examples of UGTs that can glycosylate quercetin.[11][12]

The overall biosynthetic pathway is depicted in the following diagram:

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[13] These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating their transcription.[13] Environmental cues such as UV light, nutrient availability, and pathogen attack can induce the expression of these regulatory genes, leading to an increased production of flavonoids, including this compound.[14] For example, studies in chickpea have shown a positive correlation between the expression of phenylpropanoid biosynthetic genes and the phenolic content under certain developmental stages.[14]

The following diagram illustrates the general regulatory relationship:

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production, whether in planta or through enzymatic conversion, can be quantified. The following tables summarize key quantitative parameters from various studies.

Table 1: Enzymatic Conversion of Rutin to this compound

| Enzyme Source | Substrate | Product | Conversion Yield (%) | Time (h) | Optimal pH | Optimal Temp (°C) | Reference |

| Aspergillus terreus (α-L-rhamnosidase) | Rutin | This compound | High | - | - | - | [15] |

| Bifidobacterium breve (α-L-rhamnosidase) | Rutin (20 mM) | This compound (19.87 mM) | ~99 | 4 | 6.5 | 55 | [15] |

| Caldicellulosiruptor aurantiacus (α-L-rhamnosidase) | Rutin (30 mM) | This compound (30 mM) | 100 | 2 | 6.0 | 50 | [15] |

Table 2: Kinetic Parameters of Recombinant α-L-rhamnosidase from Bifidobacterium breve

| Substrate | Km (mM) | Vmax (μmol mg-1 min-1) | Reference |

| pNP-Rha | 2.2 | 56.4 | [15] |

| Rutin | 2.1 | 57.5 | [15] |

Experimental Protocols

Extraction of Flavonoids from Plant Material

A general protocol for the extraction of flavonoids, including this compound, from plant tissue is outlined below. This method can be adapted based on the specific plant material and target compounds.

Materials:

-

Dried and powdered plant material

-

Extraction solvent (e.g., 70-80% methanol or ethanol)[16]

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen gas stream

Protocol:

-

Weigh a known amount of the dried plant powder.

-

Add the extraction solvent at a specific solvent-to-sample ratio (e.g., 20:1 v/w).

-

Vortex the mixture thoroughly to ensure complete mixing.

-

Incubate the mixture under specific conditions (e.g., room temperature for 24 hours with agitation, or ultrasonication for 30 minutes).[16][17]

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid material.

-

Carefully collect the supernatant.

-

Repeat the extraction process with the pellet to maximize yield.

-

Combine the supernatants and evaporate the solvent using a rotary evaporator or under a stream of nitrogen gas to obtain the crude flavonoid extract.[18]

-

The crude extract can be redissolved in a suitable solvent for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the separation and quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: A gradient of two solvents is typically used. For example:

-

Detection Wavelength: this compound has absorbance maxima around 255 nm and 353 nm.[21][22]

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).[20][22]

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol or the initial mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the crude extract in the initial mobile phase and filter through a 0.22 or 0.45 µm syringe filter to remove particulate matter.[20]

-

Injection: Inject a fixed volume (e.g., 10-20 µL) of the standards and samples into the HPLC system.[22][23]

-

Analysis: Run the HPLC method and record the chromatograms.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard calibration curve.

Table 3: Example HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | C18 (250 x 4.6 mm, 5 µm) | [19] |

| Mobile Phase A | 0.5% Acetic Acid in Water | [20] |

| Mobile Phase B | Acetonitrile | [20] |

| Gradient | Gradient elution | [20] |

| Flow Rate | 1.0 mL/min | [20] |

| Detection | 356 nm | [20] |

| Column Temp. | 26 °C | [20] |

Enzyme Activity Assay for Glycosyltransferases

This assay measures the activity of UGTs involved in this compound synthesis.

Materials:

-

Enzyme extract (from plant tissue or recombinant expression system)

-

Quercetin (substrate)

-

UDP-glucose (co-substrate)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH)

-

Reaction termination solution (e.g., methanol or acetonitrile)

-

HPLC system for product analysis

Protocol:

-

Prepare a reaction mixture containing the assay buffer, quercetin, and UDP-glucose.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding the termination solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of this compound formed.

-

Enzyme activity can be expressed as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein).

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a well-defined pathway involving a series of enzymatic reactions that are subject to intricate regulatory control. A thorough understanding of this pathway is crucial for harnessing the full potential of this compound in various applications. Future research should focus on the identification and characterization of novel UGTs with high specificity and efficiency for quercetin glycosylation. Furthermore, the elucidation of the complete regulatory networks governing this compound biosynthesis will pave the way for targeted metabolic engineering strategies to enhance the production of this valuable compound in plants and microbial systems. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the science and application of plant-derived flavonoids for human health.

References

- 1. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Glycosylation of Quercetin by Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tuscany-diet.net [tuscany-diet.net]

- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Validation of a Novel Step Catalyzed by OsF3H in the Flavonoid Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. You Want it Sweeter: How Glycosylation Affects Plant Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | You Want it Sweeter: How Glycosylation Affects Plant Response to Oxidative Stress [frontiersin.org]

- 13. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. mdpi.com [mdpi.com]

- 18. edenrcn.com [edenrcn.com]

- 19. japsonline.com [japsonline.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound - Wikipedia [en.wikipedia.org]

- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 23. scienggj.org [scienggj.org]

The Antioxidant Mechanisms of Isoquercetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquercetin (quercetin-3-O-glucoside), a flavonoid glycoside found abundantly in various plant sources, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying this compound's antioxidant activity. It delves into its direct radical scavenging capabilities, its ability to chelate transition metal ions, and its modulatory effects on crucial cellular signaling pathways that govern the endogenous antioxidant defense system. This document summarizes key quantitative data, provides detailed experimental protocols for assessing antioxidant activity, and visualizes the intricate signaling cascades influenced by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound in oxidative stress-mediated pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of chronic and degenerative diseases. This compound has emerged as a promising therapeutic agent due to its superior bioavailability compared to its aglycone form, quercetin. Its antioxidant effects are not limited to direct chemical interactions with free radicals but also encompass the modulation of cellular machinery to bolster intrinsic antioxidant defenses. This guide elucidates the core mechanisms through which this compound exerts its protective effects against oxidative damage.

Direct Antioxidant Mechanisms

This compound's primary antioxidant function involves direct interaction with and neutralization of free radicals, as well as the chelation of pro-oxidant metal ions.

Radical Scavenging Activity

This compound is an effective scavenger of various reactive oxygen species, including superoxide radicals (O₂⁻) and hydroxyl radicals (•OH). This activity is attributed to its chemical structure, which allows for the donation of hydrogen atoms to stabilize free radicals. The efficacy of this scavenging activity is commonly quantified by determining the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant potency.

Metal Ion Chelation

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound can chelate these metal ions, rendering them redox-inactive and thereby preventing the initiation of oxidative chain reactions. This chelating ability contributes significantly to its overall antioxidant capacity.

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant actions, this compound influences cellular signaling pathways that regulate the expression and activity of endogenous antioxidant enzymes.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxifying enzymes through the antioxidant response element (ARE). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to promote the dissociation of Nrf2 from Keap1, leading to the nuclear translocation of Nrf2 and subsequent upregulation of downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This enhances the cell's capacity to counteract oxidative insults. For instance, treatment of hippocampal neurons with 100 µg/ml this compound resulted in a 200% increase in Nrf2 protein expression compared to the control group subjected to oxygen-glucose deprivation/reoxygenation[1].

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critically involved in cellular responses to oxidative stress. This compound has been demonstrated to modulate these pathways. For example, in response to oxidative stress, this compound can increase the phosphorylation of ERK1/2, which in turn can lead to the activation of Nrf2[1]. In oxygen-glucose deprivation/reoxygenation-treated cells, this compound increased ERK1/2 phosphorylation by 29% compared to cells treated with the stressor alone[1].

Influence on the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is also implicated in the cellular response to oxidative stress. This compound has been shown to influence this pathway, often leading to the activation of downstream pro-survival and antioxidant responses. Studies have indicated that this compound can inhibit the phosphorylation of PI3K and Akt in certain cancer cell lines, suggesting a regulatory role in cell proliferation and apoptosis that can be context-dependent[2].

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant activity of this compound.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 (µM) | Reference |

| DPPH Radical Scavenging | 17.6 ± 0.1 | [3] |

| Superoxide Radical Scavenging | 6.5 ± 2.0 | [3] |

Table 2: Effect of this compound on Cellular Signaling Pathways

| Pathway Component | Effect | Fold/Percentage Change | Cell Type | Reference |

| Nrf2 Protein Expression | Increased | 2-fold increase | HT22 Cells | [3] |

| Nrf2 Protein Expression | Increased | 200% increase (at 100 µg/ml) | Hippocampal Neurons | [1] |

| ERK1/2 Phosphorylation | Increased | 29% increase | Hippocampal Neurons | [1] |

| HO-1 Protein Expression | Increased | ~2-fold increase | HT22 Cells | [3] |

Table 3: Effect of Quercetin (structurally related compound) on Antioxidant Enzyme Activity

| Enzyme | Effect | Experimental Model | Reference |

| Superoxide Dismutase (SOD) | Activity restored to control levels | Cirrhotic Rats | [4] |

| Catalase (CAT) | Activity restored to control levels | Cirrhotic Rats | [4] |

| Glutathione Peroxidase (GPx) | Activity restored to control levels | Cirrhotic Rats | [4] |

Note: Data for antioxidant enzyme activity is for quercetin, the aglycone of this compound. The structural similarity suggests comparable mechanisms of action.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the this compound solution to the respective wells.

-

Include a control well containing DPPH solution and methanol only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin (DCFH) by peroxyl radicals generated from ABAP.

Procedure:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with DCFH-DA (which is deacetylated to DCFH intracellularly) by incubating with a DCFH-DA solution.

-

Wash the cells to remove excess DCFH-DA.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Induce oxidative stress by adding the peroxyl radical initiator 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-